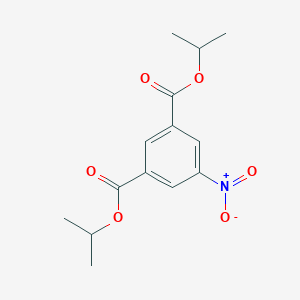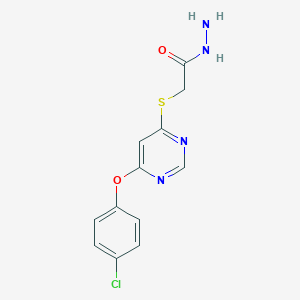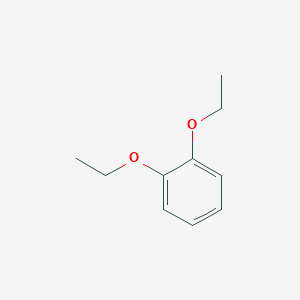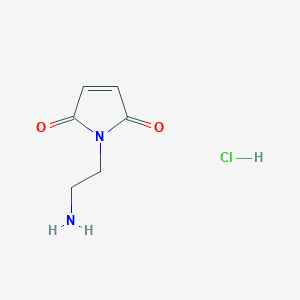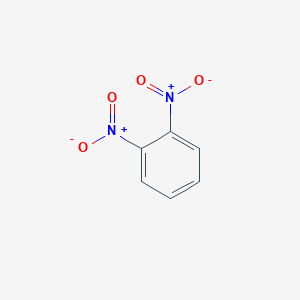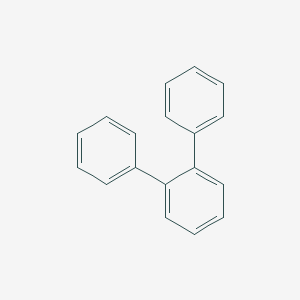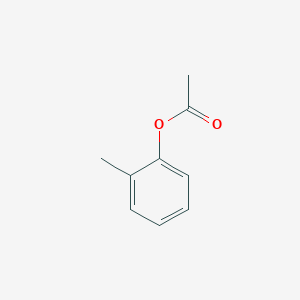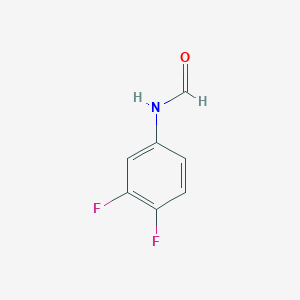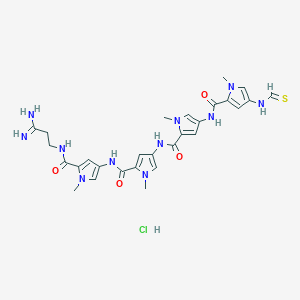
Thioformyldistamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioformyldistamycin is a natural product that belongs to the class of aromatic polyketides. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties. Thioformyldistamycin is synthesized by the actinomycete Streptomyces and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
Thioformyldistamycin exhibits its antitumor and antibiotic properties by binding to DNA and interfering with its replication and transcription. Thioformyldistamycin binds to the minor groove of DNA and forms a stable complex that prevents the DNA from being replicated or transcribed. Thioformyldistamycin also inhibits the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Thioformyldistamycin has been shown to exhibit potent antitumor and antibiotic properties in vitro and in vivo. It has been found to be effective against a wide range of cancer cell lines and bacterial strains. Thioformyldistamycin has also been shown to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thioformyldistamycin has several advantages for use in lab experiments. It is a potent DNA-binding molecule that exhibits antitumor and antibiotic properties, making it a useful tool for studying DNA replication and transcription. Thioformyldistamycin is also relatively easy to synthesize and has been extensively studied, making it a well-characterized molecule.
However, thioformyldistamycin also has several limitations for use in lab experiments. Its synthesis is complex and requires the use of specialized equipment and conditions. Thioformyldistamycin is also relatively expensive to produce, limiting its availability for use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on thioformyldistamycin. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, with the goal of developing more potent and selective DNA-binding molecules. Finally, further research is needed to optimize the synthesis of thioformyldistamycin and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
Thioformyldistamycin is synthesized by the Streptomyces bacteria through a complex biosynthetic pathway that involves the assembly of multiple polyketide chains. The synthesis of thioformyldistamycin involves the action of several enzymes that catalyze different steps in the biosynthetic pathway. The exact mechanism of thioformyldistamycin synthesis is still not fully understood and requires further investigation.
Aplicaciones Científicas De Investigación
Thioformyldistamycin has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit potent antitumor properties and has been investigated as a potential anticancer agent. Thioformyldistamycin has also been shown to exhibit antibiotic properties and has been investigated as a potential treatment for bacterial infections.
Propiedades
Número CAS |
139341-61-0 |
|---|---|
Nombre del producto |
Thioformyldistamycin |
Fórmula molecular |
C28H34ClN11O4S |
Peso molecular |
656.2 g/mol |
Nombre IUPAC |
N-[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-(methanethioylamino)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H33N11O4S.ClH/c1-36-11-16(32-15-44)7-21(36)26(41)34-18-9-23(38(3)13-18)28(43)35-19-10-22(39(4)14-19)27(42)33-17-8-20(37(2)12-17)25(40)31-6-5-24(29)30;/h7-15H,5-6H2,1-4H3,(H3,29,30)(H,31,40)(H,32,44)(H,33,42)(H,34,41)(H,35,43);1H |
Clave InChI |
SHAYDACHQQJBGI-UHFFFAOYSA-N |
SMILES isomérico |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)N=CS.Cl |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCC(=N)N)C)C)C)NC=S.Cl |
Otros números CAS |
139341-61-0 |
Sinónimos |
thioformyldistamycin thioformyldistamycin 3 monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



